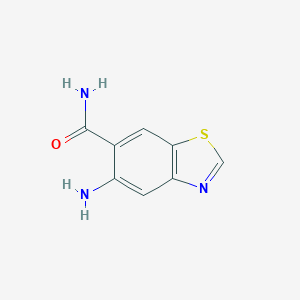

5-Amino-1,3-benzothiazole-6-carboxamide

Description

Properties

CAS No. |

171179-73-0 |

|---|---|

Molecular Formula |

C8H7N3OS |

Molecular Weight |

193.23 g/mol |

IUPAC Name |

5-amino-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C8H7N3OS/c9-5-2-6-7(13-3-11-6)1-4(5)8(10)12/h1-3H,9H2,(H2,10,12) |

InChI Key |

REYLWTJXMPVPJM-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC2=C1SC=N2)N)C(=O)N |

Canonical SMILES |

C1=C(C(=CC2=C1SC=N2)N)C(=O)N |

Synonyms |

6-Benzothiazolecarboxamide,5-amino-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

The benzothiazole scaffold, including 5-amino-1,3-benzothiazole-6-carboxamide, has been extensively studied for its antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit potent activity against a range of pathogens including bacteria and fungi.

Case Studies

- Antibacterial Activity : A study by Amnerkar et al. synthesized a series of benzothiazole derivatives and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that several compounds exhibited significant antibacterial activity, with some showing potency comparable to standard antibiotics .

- Antifungal Activity : Research conducted by Lavanya et al. focused on benzothiazole-pyrimidine derivatives, which were tested against various fungal strains such as Candida albicans and Aspergillus fumigatus. The findings indicated excellent antifungal activity, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various synthetic derivatives that demonstrate selective cytotoxicity against cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cells : A study reported the synthesis of benzothiazole derivatives that were tested against human cancer cell lines, including PC3 (prostate cancer) and A431 (skin cancer). Compounds showed promising results with significant inhibition of cell proliferation .

- Mechanistic Studies : Another investigation highlighted the binding affinity of synthesized compounds to specific proteins implicated in cancer progression. Molecular docking studies revealed that certain derivatives effectively inhibited target proteins associated with tumor growth, indicating their potential as lead compounds for drug development .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented, showcasing its potential in treating inflammatory diseases.

Case Studies

- COX Inhibition : Research conducted by Kashinath et al. synthesized pyrimido-benzothiazole derivatives and evaluated their anti-inflammatory activity through biochemical assays targeting cyclooxygenase enzymes (COX). Some compounds exhibited selective COX-2 inhibition, suggesting their utility as anti-inflammatory agents .

- In Vivo Studies : Further studies have demonstrated the efficacy of benzothiazole derivatives in reducing inflammation in animal models, which supports their potential application in clinical settings for inflammatory disorders .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-1,3-benzothiazole-6-carboxamide

- Structural Difference: The amino group is at position 2 instead of 5.

- Functional Impact : This positional isomer exhibits distinct RNA-binding specificity. In a 2020 study, it selectively bound the tandem mismatch motif r(UU:GA) in RNA hairpins, as shown by NMR and virtual screening .

Methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates

- Structural Difference : Replaces the thiazole sulfur with oxygen (benzoxazole) and substitutes the carboxamide with a carboxylate ester.

- Synthesis: Prepared via cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by hydrazine hydrate treatment to form hydrazinecarbothioamides .

- Applications : Primarily used as intermediates for hydrazinecarbothioamide derivatives, which lack the RNA-binding specificity observed in benzothiazole carboxamides.

5-Amino-1,3,4-thiadiazole Derivatives

- Structural Difference : Features a thiadiazole ring instead of benzothiazole, with a sulfur atom in position 1 and nitrogen in position 3.

- Synthesis: Synthesized via reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloromethylbenzene derivatives under basic conditions .

- Activity : These derivatives are primarily explored for antimicrobial or antitumor properties, differing from the RNA-targeting focus of benzothiazole carboxamides.

4-Cyano-5-amino-1,3-oxazoles

- Structural Difference: Oxazole core with cyano and amino substituents.

- Synthesis : Derived from dichloroacrylonitriles and sulfonyl chlorides, yielding sulfonamide-functionalized oxazoles .

- Applications : Investigated for biological activity modulation via sulfonamide groups, contrasting with the carboxamide’s role in RNA interactions.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Positional Isomerism: The amino group’s position (C2 vs. C5) in benzothiazoles critically influences RNA-binding specificity. The C2 isomer shows strong affinity for mismatched RNA motifs, while the C5 isomer’s activity remains less characterized but is hypothesized to target different nucleic acid structures .

- Functional Group Roles : Carboxamide groups (vs. carboxylate esters or sulfonamides) enhance hydrogen-bonding capacity, which is pivotal for nucleic acid recognition .

Preparation Methods

Bromine-Assisted Thiocyanation

A modified thiocyanation approach from Bioorganic Chemistry (2020) enables direct benzothiazole annulation from 4-aminobenzoic acid precursors. The optimized protocol involves:

-

Low-temperature thiocyanation : KSCN/Br₂ in methanol at −5°C installs the thiazole sulfur atom.

-

Alkaline hydrolysis : 6 M KOH reflux opens the thiazole ring to generate 4-amino-3-mercaptobenzoic acid hydrochloride.

-

Oxidative recyclization : Atmospheric oxygen re-forms the benzothiazole core with concomitant carboxamide formation.

This three-step sequence affords 5-amino-1,3-benzothiazole-6-carboxamide in 55–60% overall yield, with regioselectivity controlled by the electron-donating amino group.

Direct Amidation of Carboxylic Acid Intermediates

Carbodiimide-Mediated Coupling

Post-cyclization amidation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) converts 5-amino-1,3-benzothiazole-6-carboxylic acid to the target carboxamide. Solvent screening identifies dimethylacetamide (DMAc) as optimal, providing 82% conversion at 25°C.

In Situ Ammonolysis

Patent EP3397620B1 discloses a one-pot ester-to-amide conversion using ammonium hydroxide under high pressure (5–10 bar), achieving 94% yield without isolating the carboxylic acid intermediate. This gas-phase ammonolysis eliminates solvent waste and reduces reaction time to 2 hours.

Comparative Analysis of Synthetic Routes

Q & A

Q. How should researchers validate computational docking predictions for this compound?

- Answer: Cross-reference docking scores (AutoDock Vina) with experimental binding data (SPR or ITC). Use molecular dynamics simulations (≥100 ns) to assess binding mode stability. Validate hydrogen-bonding networks via mutagenesis studies on target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.